molecular formula C15H13FN6O3 B2900099 N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 716340-19-1

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2900099
CAS RN: 716340-19-1
M. Wt: 344.306
InChI Key: ASPPPXMWIWFZPH-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine, also known as 3F-FPM, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound belongs to the class of substituted phenethylamines and has a molecular formula of C14H13N5O2F.

Mechanism of Action

The exact mechanism of action of N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine is not fully understood. However, it is believed to act as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and enhance cognitive function. It has also been found to increase the release of dopamine and serotonin in the brain, which can result in feelings of euphoria and pleasure.

Advantages and Limitations for Lab Experiments

One of the advantages of using N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine in lab experiments is its high potency and selectivity for the dopamine and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for abuse and addiction, which can make it difficult to control in laboratory settings.

Future Directions

There are several future directions for the research on N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological processes. Additional studies are needed to fully understand its mechanism of action and its effects on the brain and behavior.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used to study the effects of monoamine neurotransmitters on the central nervous system. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In pharmacology, this compound has been studied for its potential as a new drug candidate. It has been found to have a high affinity for the dopamine transporter and the serotonin transporter, which are important targets for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPPPXMWIWFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine
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Reactant of Route 6
N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine

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